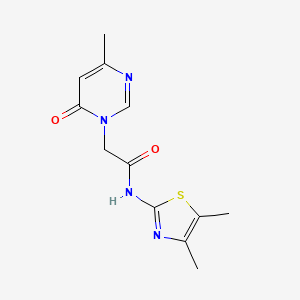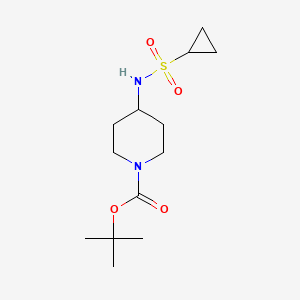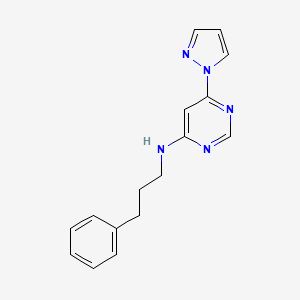![molecular formula C19H21N3 B12249032 4-[4-(2-Phenylethyl)piperazin-1-yl]benzonitrile](/img/structure/B12249032.png)
4-[4-(2-Phenylethyl)piperazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Phenylethyl)piperazin-1-yl]benzonitrile is an organic compound that features a piperazine ring substituted with a phenylethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Phenylethyl)piperazin-1-yl]benzonitrile typically involves the nucleophilic substitution reaction of a piperazine derivative with a benzonitrile derivative. One common method includes the reaction of 4-(2-phenylethyl)piperazine with 4-chlorobenzonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Phenylethyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-[4-(2-Phenylethyl)piperazin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Phenylethyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of viral entry by targeting viral envelope proteins. The compound’s structure allows it to bind to these proteins, preventing the virus from entering host cells . Additionally, it may interact with other cellular pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Phenylpiperazin-1-yl)methyl)benzonitrile
- 4-(1-Piperazinyl)aniline
- 2-[4-(1-Phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
Uniqueness
4-[4-(2-Phenylethyl)piperazin-1-yl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C19H21N3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-[4-(2-phenylethyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C19H21N3/c20-16-18-6-8-19(9-7-18)22-14-12-21(13-15-22)11-10-17-4-2-1-3-5-17/h1-9H,10-15H2 |
InChI Key |
CRRQMTYSPUFOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12248949.png)
![3-{[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12248951.png)
![[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid](/img/structure/B12248953.png)
![3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12248964.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile](/img/structure/B12248968.png)


![N-(2-methoxyphenyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide](/img/structure/B12248978.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12248982.png)

![1-[2-(Methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12249005.png)
![4-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoroquinazoline](/img/structure/B12249008.png)
![N-(3-methoxyphenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12249016.png)
![2-(2-Methoxyphenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B12249019.png)
